Gold(1+) benzenide
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Overview
Description
Gold(1+) benzenide is an organometallic compound that features a gold atom in the +1 oxidation state bonded to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gold(1+) benzenide typically involves the reaction of a gold(I) precursor with benzene under specific conditions. One common method is the reaction of chloro(triphenylphosphine)gold(I) with benzene in the presence of a base, such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the gold(I) species .
Industrial Production Methods: While the industrial production of this compound is not as widespread as other gold compounds, it can be scaled up using similar synthetic routes. The key is to maintain stringent control over reaction conditions to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Gold(1+) benzenide undergoes various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under specific conditions.
Reduction: Reduction reactions can revert gold(III) back to gold(I).
Substitution: Ligand exchange reactions where the benzene ligand can be replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines or other coordinating ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .
Scientific Research Applications
Gold(1+) benzenide has several applications in scientific research:
Mechanism of Action
The mechanism by which gold(1+) benzenide exerts its effects is primarily through its ability to coordinate with various substrates and catalyze reactions. The gold(I) center can facilitate the formation and cleavage of chemical bonds, making it a versatile catalyst. Molecular targets include carbon-carbon multiple bonds and heteroatoms, which can be activated and transformed under mild conditions .
Comparison with Similar Compounds
Gold(I) carbene complexes: These compounds also feature a gold(I) center but are bonded to carbene ligands instead of benzene.
Gold(III) complexes: These compounds have gold in the +3 oxidation state and exhibit different reactivity and stability compared to gold(1+) benzenide.
Uniqueness: this compound is unique due to its specific bonding with benzene, which imparts distinct electronic and steric properties. This makes it particularly effective in catalysis and other applications where precise control over reactivity is required .
Properties
CAS No. |
167773-26-4 |
---|---|
Molecular Formula |
C6H5Au |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
benzene;gold(1+) |
InChI |
InChI=1S/C6H5.Au/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |
InChI Key |
DEUUWWIWEHSFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[C-]C=C1.[Au+] |
Origin of Product |
United States |
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